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(2-Fluoro-5-(pyrrolidine-1-
Compound Name:
carbonyl)phenyl)boronic acid

Cat. No. B1387904

An In-Depth Technical Guide to the Structure Elucidation of (2-Fluoro-5-(pyrrolidine-1-
carbonyl)phenyl)boronic acid

Foreword: The Imperative of Unambiguous
Structural Verification

In the landscape of modern drug discovery and materials science, (2-Fluoro-5-(pyrrolidine-1-
carbonyl)phenyl)boronic acid stands as a valuable building block. Its utility in constructing
complex molecules, particularly as a precursor for inhibitors of enzymes like PI3K and mTOR,
necessitates an absolute and unequivocal confirmation of its chemical structure.[1] The
presence of multiple reactive moieties—a boronic acid, a fluorine substituent, and a tertiary
amide—demands a multi-faceted analytical approach. Misidentification can lead to failed
syntheses, misinterpreted biological data, and significant delays in development pipelines.

This guide eschews a simplistic checklist methodology. Instead, it provides a comprehensive,
logic-driven framework for the structural elucidation of this specific molecule, grounded in first
principles and field-proven techniques. We will explore not just what experiments to perform,
but why specific techniques are chosen and how their data streams are integrated into a single,
self-validating conclusion. This document is intended for researchers, analytical scientists, and
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drug development professionals who require a robust and defensible strategy for molecular
characterization.

Molecular Blueprint: Physicochemical and
Structural Overview

The target molecule, (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid, is a
substituted arylboronic acid. The strategic placement of the fluorine atom and the pyrrolidine
amide group significantly influences its electronic properties, reactivity, and potential for
intermolecular interactions.
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Caption: 2D representation of the core molecular structure.

A foundational understanding begins with its basic physicochemical properties, which inform
analytical method development, such as solvent selection and storage conditions.

Table 1: Physicochemical Properties of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic
acid
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Property Value Source
Molecular Formula C11H13BFNOs [1112]
Molecular Weight 237.04 g/mol [1][2]
Appearance Off-white solid [1]
Melting Point 146-148 °C [11[3]
Storage 2-8°C, Sealed in dry ae
atmosphere
Predicted pKa 7.75 £ 0.58 [11[3]

The Analytical Gauntlet: A Workflow for Structural
Confirmation

No single technique can provide absolute proof of structure. A robust elucidation strategy relies
on the orthogonal and complementary nature of multiple analytical methods. The following
workflow illustrates a logical progression from confirming molecular formula to detailing the
precise connectivity and three-dimensional arrangement of atoms.

Caption: Integrated workflow for comprehensive structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Cornerstone of Connectivity

NMR spectroscopy is the most powerful technique for determining the structure of organic
molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the
chemical environment and connectivity of each atom. For this specific molecule, a suite of 1D
and 2D NMR experiments is required.

'H NMR Spectroscopy

Causality: Proton NMR provides the initial fingerprint of the molecule, revealing the number of
distinct proton environments, their integration (relative numbers), and their proximity to one
another through spin-spin coupling.
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Expected Spectral Features:

e Aromatic Region (6 7.0-8.5 ppm): Three protons on the phenyl ring will exhibit complex
splitting patterns due to 3JHH (ortho), 4JHH (meta), and through-space or bond-based JHF
couplings.

e Pyrrolidine Region (0 3.0-4.0 ppm and & 1.8-2.2 ppm): The eight protons of the pyrrolidine
ring are expected to show complex, overlapping multiplets. The two CHz groups adjacent to
the nitrogen will be deshielded (& ~3.5 ppm) compared to the other two CHz groups (6 ~1.9
ppm). Due to the restricted rotation around the amide C-N bond, the protons on each
methylene group can be diastereotopic, leading to even more complex splitting.

» Boronic Acid Protons (B(OH)2): These protons are acidic and rapidly exchange with trace
water in the solvent. This typically results in a broad, low-intensity singlet that can appear
over a wide chemical shift range and may not be reliably observed.

3C NMR Spectroscopy

Causality: 133C NMR confirms the carbon skeleton of the molecule. The number of unique
signals corresponds to the number of chemically non-equivalent carbon atoms.
Expected Spectral Features:

e Carbonyl Carbon (& ~165-170 ppm): A single, distinct signal for the amide carbonyl carbon.

e Aromatic Carbons (0 ~110-165 ppm): Six signals are expected. The carbon directly bonded
to the fluorine will show a large *tJCF coupling, appearing as a doublet. The carbon bonded
to the boron atom (ipso-carbon) will have a characteristic chemical shift and may appear
broader due to coupling with the quadrupolar 1B nucleus.

o Pyrrolidine Carbons (6 ~24-50 ppm): Four signals corresponding to the four distinct
methylene groups in the pyrrolidine ring.

F NMR Spectroscopy

Causality: Given that approximately 20-30% of all drugs are fluorinated, °F NMR is a critical
tool in pharmaceutical analysis.[4] It offers high sensitivity and a wide chemical shift range,
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making it an excellent probe of the local electronic environment with no background
interference.[5]

Expected Spectral Features:

¢ Asingle resonance is expected for the one fluorine atom. Its chemical shift will be indicative
of its position on the electron-deficient aromatic ring.

o This signal will likely appear as a multiplet due to coupling with adjacent aromatic protons
(typically 3JHF = 7-10 Hz).

B NMR Spectroscopy

Causality: This experiment is non-negotiable for any boronic acid. It directly probes the boron
atom, confirming its hybridization state and integrity.[6][7]

Expected Spectral Features:

o Asingle, relatively broad signal is expected in the range of d +25 to +35 ppm, which is
characteristic of a trigonal planar (sp?-hybridized) arylboronic acid.[8] A significant upfield
shift (towards & 0-10 ppm) would indicate the formation of a tetrahedral (sp3-hybridized)
boronate species, for instance, through complexation with a diol or solvent.[7][9] The signal
is often broad due to the quadrupolar nature of the **B nucleus (I = 3/2).[10]

Table 2: Predicted NMR Chemical Shifts (o in ppm)
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Nucleus

Functional Group

Predicted Chemical
Shift (3)

Key Couplings /
Notes

1H

Aromatic (3H)

Complex multiplets
(JHH, JHF)

7.0-8.5

Pyrrolidine N-CH2
(4H)

3.0-4.0

Overlapping multiplets

Pyrrolidine C-CH:2
(4H)

1.8-22

Overlapping multiplets

B(OH)z (2H)

Variable, broad

Often exchanges with

D20
13C C=0 (Amide) 165 - 170
C-F 158 - 164 Large 1JCF coupling
C-B 125 -135 May be broad
Aromatic CH 115 - 140
Pyrrolidine N-CH:z 45 - 50
Pyrrolidine C-CH2 24 - 27
9F Ar-F -105 to -120 Relative to CFCls
Broad signal,
upg B(OH)2 +25 to +35 characteristic of sp?

Boron

2D NMR for Final Connectivity Proof

Causality: While 1D NMR suggests the pieces, 2D NMR (COSY, HSQC, HMBC) puts the
puzzle together, providing unambiguous proof of atom-to-atom connectivity.

e COSY (Correlation Spectroscopy): Maps tH-H coupling networks, confirming the proton

connectivity within the phenyl and pyrrolidine rings.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly
attached carbon, definitively assigning the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the
overall molecular framework. It reveals correlations between protons and carbons over two
to three bonds.

Caption: Key expected HMBC correlations for structural verification.

Protocol 1: Complete NMR Analysis

Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve in ~0.7 mL
of a suitable deuterated solvent (e.g., DMSO-de or CDClI3). Ensure complete dissolution.

Instrumentation: Use a high-field NMR spectrometer (=400 MHz) equipped with a broadband
probe.

'H NMR Acquisition: Acquire a standard 1D proton spectrum with sufficient scans to achieve
a signal-to-noise ratio >100:1 for the aromatic signals.

13C NMR Acquisition: Acquire a proton-decoupled 3C spectrum. An overnight acquisition
may be necessary to obtain adequate signal-to-noise for all carbons.

19F NMR Acquisition: Using the broadband probe, acquire a proton-decoupled *°F spectrum.

1B NMR Acquisition: Tune the probe to the 1B frequency. Acquire a 1D spectrum. For
optimal results, use a quartz NMR tube to eliminate background signals from borosilicate
glass.[10]

2D NMR Acquisition: Perform standard gCOSY, gHSQC, and gHMBC experiments using
manufacturer-provided parameter sets, optimizing the spectral width for each dimension.

Data Processing: Process all spectra using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate
spectra to the residual solvent peak.
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Mass Spectrometry (MS): Confirming Mass and
Formula

Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass
measurement, which is used to confirm the elemental composition and, by extension, the

molecular formula.

Challenges and Solutions: A well-known challenge in the MS analysis of boronic acids is their
tendency to undergo thermal dehydration in the ion source to form cyclic trimers known as
boroxines.[11] This can complicate the spectrum.

» Solution: Employing "soft" ionization techniques like Electrospray lonization (ESI),
particularly in negative ion mode, minimizes this degradation. Additionally, coupling liquid
chromatography with MS (LC-MS) allows for analysis at lower temperatures.[12][13]

Expected lons:

e [M-H]~: The deprotonated parent molecule is expected to be a prominent ion in negative ESI
mode.

e [M+CHs3COO]: An acetate adduct may be observed if ammonium acetate is used as a
mobile phase additive.

» Boroxine Fragments: While minimized, ions corresponding to the dehydrated trimer may still
be present at low intensities.

Table 3: Expected lons in High-Resolution Mass Spectrometry (Negative ESI)

lon Calculated Exact Mass Description
[C11H12BFNOs]~ 236.0899 [M-H]~
[C11H13BFNOs + CHsCOO]~ 296.1113 [M+Acetate]~

Protocol 2: UPLC-HRMS Analysis
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e Sample Preparation: Prepare a dilute solution of the compound (~10 pg/mL) in a suitable
solvent such as acetonitrile or methanol.

e Chromatography: Use a UPLC system with a C18 column. A typical mobile phase would be a
gradient of water and acetonitrile with 0.1% formic acid or 10 mM ammonium acetate.[12]

e MS Instrumentation: Couple the UPLC to a high-resolution mass spectrometer (e.g., Orbitrap
or TOF).

 lonization: Use an ESI source operating in negative ion mode.
o Data Acquisition: Acquire data over a mass range of m/z 50-750.

o Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to
the compound. Compare the measured exact mass of the [M-H]~ ion to the theoretical mass.
A mass accuracy of <5 ppm is required for confident formula assignment.

Vibrational Spectroscopy (FT-IR): Functional Group
Identification

Causality: Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of
chemical bonds. It serves as a rapid and reliable method to confirm the presence of key
functional groups.

Expected Absorption Bands:

o O-H Stretch (Boronic Acid): A very broad and strong absorption centered around 3300 cm™1,
e Aromatic C-H Stretch: Sharp peaks just above 3000 cm~1.

o Aliphatic C-H Stretch (Pyrrolidine): Sharp peaks just below 3000 cm—1.

e C=0 Stretch (Tertiary Amide): A very strong and sharp absorption band between 1630-1680
cm~1[14] The lack of N-H bands in the 3200-3500 cm~1 region confirms the amide is tertiary.
[15]

e Aromatic C=C Stretch: Medium intensity peaks in the 1450-1600 cm~1 region.
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e B-O Stretch: A strong, characteristic band typically found around 1350 cm~1.

Protocol 3: FT-IR Analysis

o Sample Preparation: Place a small amount of the solid powder directly onto the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory.
Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

Sample Collection: Lower the ATR anvil to ensure good contact with the sample and collect
the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

Data Analysis: The background is automatically subtracted. Identify the key absorption bands
and compare them to expected values for the proposed structure.

X-ray Crystallography: The Definitive Proof

Causality: When an unambiguous, solid-state structure is required, single-crystal X-ray

crystallography is the gold standard.[16] It provides a three-dimensional map of electron

density, revealing precise bond lengths, bond angles, and intermolecular interactions, such as

the hydrogen-bonding networks common to boronic acids.[17]

Methodology Overview:

Crystal Growth: The most challenging step is often growing a single, defect-free crystal
suitable for diffraction (typically >0.1 mm).[18] This is usually achieved by slow evaporation
of a saturated solution.

Data Collection: The crystal is mounted on a diffractometer and irradiated with
monochromatic X-rays. A detector collects the diffraction pattern as the crystal is rotated.[18]

Structure Solution and Refinement: The diffraction data is processed to solve the phase
problem and generate an initial electron density map. This model is then refined
computationally to best fit the experimental data, yielding the final atomic positions.

Protocol 4: Single-Crystal X-ray Diffraction
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o Crystal Growth: Attempt crystallization from various solvents (e.g., ethanol, water, ethyl
acetate) via slow evaporation, vapor diffusion, or solvent layering.

o Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a
cryoloop.

o Data Collection: Place the mounted crystal on the diffractometer, cool it under a stream of
nitrogen gas (e.g., 100 K) to minimize thermal vibrations, and collect diffraction data.

e Structure Refinement: Use specialized software (e.g., Olex2, SHELX) to solve and refine the
crystal structure.

o Validation: The final refined structure should have low R-factors and residual electron
density, confirming the quality of the model.

Conclusion: A Self-Validating Structural Dossier

The structural elucidation of (2-Fluoro-5-(pyrrolidine-1-carbonyl)phenyl)boronic acid is
achieved not by a single measurement, but by the convergence of evidence from a suite of
orthogonal analytical techniques.

Caption: Convergence of analytical data to confirm the final structure.

HRMS validates the elemental formula. FT-IR confirms the presence of the expected functional
groups. The full suite of 1D and 2D NMR experiments pieces together the atomic connectivity,
while 1B and °F NMR specifically verify the integrity of the boron and fluorine centers. Finally,
X-ray crystallography can provide the ultimate, unambiguous proof of structure in the solid
state. Together, these data form a robust, self-validating dossier that provides absolute
confidence in the identity and purity of the material, a prerequisite for its successful application
in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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